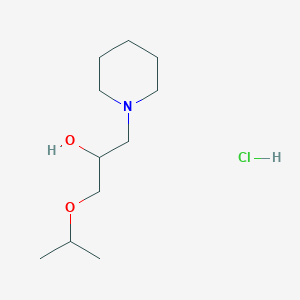![molecular formula C17H17FN2O5S B4082024 methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4082024.png)
methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Overview
Description
Methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FMOC-Gly-Phe-(p-F)SO2-OCH3, and it is a derivative of the amino acid glycine. In
Mechanism of Action
The mechanism of action of FMOC-Gly-Phe-(p-F)SO2-OCH3 involves binding to the mu-opioid receptor. This binding results in the activation of the receptor and the inhibition of pain signaling pathways in the brain. FMOC-Gly-Phe-(p-F)SO2-OCH3 has been shown to have a high affinity for the mu-opioid receptor, making it a potential candidate for the development of new opioid analgesics.
Biochemical and Physiological Effects:
FMOC-Gly-Phe-(p-F)SO2-OCH3 has been shown to have several biochemical and physiological effects. In addition to its analgesic properties, this compound has been shown to have anti-inflammatory effects. It has also been shown to have anxiolytic effects, which could make it a potential candidate for the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using FMOC-Gly-Phe-(p-F)SO2-OCH3 in lab experiments is its selectivity for the mu-opioid receptor. This selectivity allows researchers to specifically target this receptor and study its function. However, one limitation of using this compound is its high cost and the complexity of its synthesis.
Future Directions
There are several future directions for the study of FMOC-Gly-Phe-(p-F)SO2-OCH3. One potential direction is the development of new opioid analgesics based on this compound. Another potential direction is the study of the anxiolytic effects of this compound and its potential use in the treatment of anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
FMOC-Gly-Phe-(p-F)SO2-OCH3 has been used in several scientific research studies. One of the primary applications of this compound is in the study of opioid receptors. Opioid receptors are proteins in the brain that are involved in pain perception and reward. FMOC-Gly-Phe-(p-F)SO2-OCH3 has been shown to selectively bind to the mu-opioid receptor, which is the primary target for opioid analgesics.
properties
IUPAC Name |
methyl 2-[[2-[(4-fluorophenyl)sulfonyl-methylamino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c1-20(26(23,24)13-9-7-12(18)8-10-13)11-16(21)19-15-6-4-3-5-14(15)17(22)25-2/h3-10H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXKKEYKIKDZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4081953.png)
![methyl 2-chloro-5-({[(4-ethyl-5-{2-methyl-1-[(4-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4081960.png)
![N-[5-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B4081965.png)
![1-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4081968.png)

![2,4-dichloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081980.png)
![3,4,5-triethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4081996.png)


![N-[1-(1-adamantyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B4082010.png)
![5-[(isopropyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4082031.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(2-methyl-5-nitrophenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B4082033.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4082035.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4082036.png)